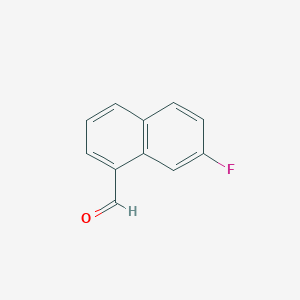
7-Fluoronaphthalene-1-carbaldehyde
Overview
Description
7-Fluoronaphthalene-1-carbaldehyde is a chemical compound characterized by a naphthalene core with a fluoro substituent at the 7th position and a carbaldehyde group at the 1st position. This compound is known for its unique properties and diverse applications, particularly in the field of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoronaphthalene-1-carbaldehyde typically involves the fluorination of naphthalene followed by formylation. One common method includes the use of Selectfluor for the fluorination step . The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP synthesis workshops, ensuring high purity and quality. The process involves stringent control of reaction conditions and purification steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed:
Oxidation: 7-Fluoronaphthalene-1-carboxylic acid
Reduction: 7-Fluoronaphthalene-1-methanol
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
7-Fluoronaphthalene-1-carbaldehyde is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties.
Biological Research: It is employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industrial Applications: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-Fluoronaphthalene-1-carbaldehyde involves its reactivity towards various nucleophiles and electrophiles. The fluoro substituent and the aldehyde group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
7-Fluoronaphthalene-1-carboxylic acid: The oxidized form of 7-Fluoronaphthalene-1-carbaldehyde, used in different applications due to its carboxylic acid group.
7-Fluoronaphthalene-1-methanol: The reduced form, used in applications where an alcohol group is required.
Uniqueness: this compound is unique due to the presence of both a fluoro substituent and an aldehyde group, which confer distinct reactivity and versatility in organic synthesis and materials science.
Properties
IUPAC Name |
7-fluoronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGYEULFRLZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517960 | |
| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82128-59-4 | |
| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
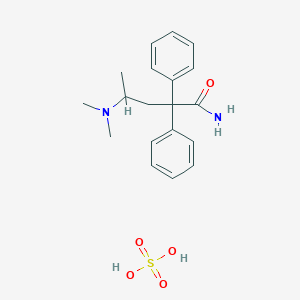
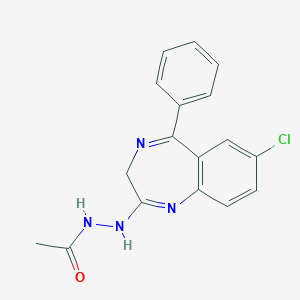
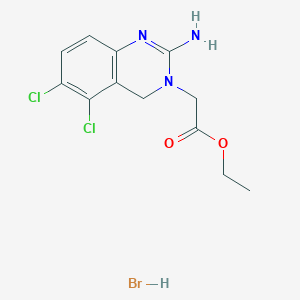
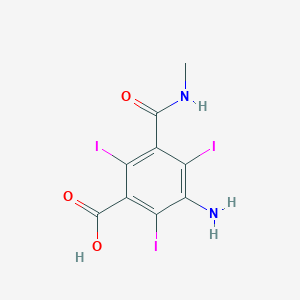
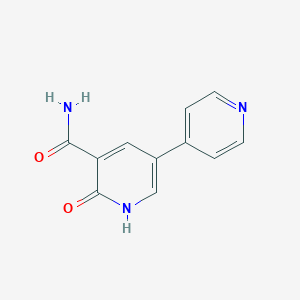
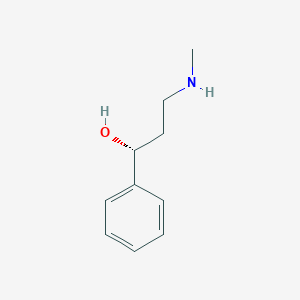
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)
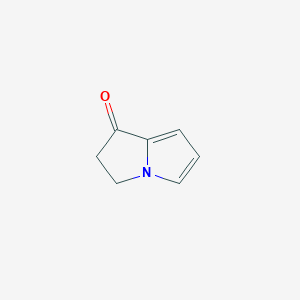
![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
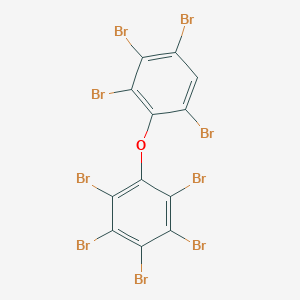
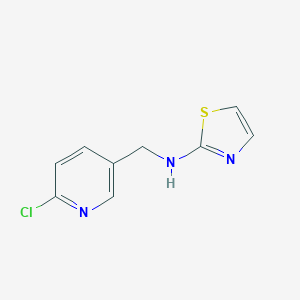
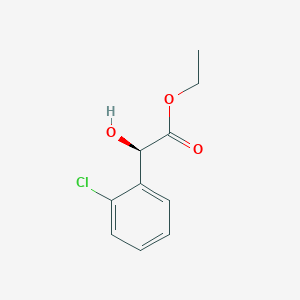
![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)
